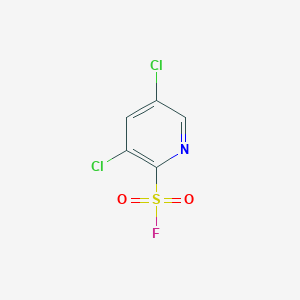

3,5-Dichloropyridine-2-sulfonyl fluoride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

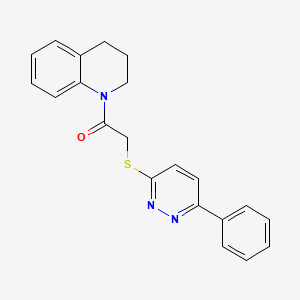

3,5-Dichloropyridine-2-sulfonyl fluoride is a chemical compound with the molecular formula C5H2Cl2FNO2S . It is used in the field of chemistry for various applications .

Synthesis Analysis

The synthesis of 3,5-Dichloropyridine-2-sulfonyl fluoride involves several steps. For instance, one method involves the reaction of 2,3,5-trichloropyridine with KF in DMF, which proceeds during 6 h at 150 °С to give 5-chloro-2,3-difluoropyridine . Another method involves the use of IF5 in the presence of heating to promote the fluorination of the SH group .Molecular Structure Analysis

The molecular structure of 3,5-Dichloropyridine-2-sulfonyl fluoride is represented by the InChI code: 1S/C5H2Cl2FNO2S/c6-3-1-4 (7)5 (9-2-3)12 (8,10)11/h1-2H .Chemical Reactions Analysis

The chemical reactions involving 3,5-Dichloropyridine-2-sulfonyl fluoride are influenced by many factors including the nature of the nucleophile, reaction condition, and solvent . For example, the reaction of 2,3,5-trichloropyridine with KF in DMF yields 5-chloro-2,3-difluoropyridine .Physical And Chemical Properties Analysis

The molecular weight of 3,5-Dichloropyridine-2-sulfonyl fluoride is 230.05 . More detailed physical and chemical properties are not available in the retrieved papers.Applications De Recherche Scientifique

Pharmaceutical Synthesis

3,5-Dichloropyridine-2-sulfonyl fluoride: is utilized in the synthesis of various pharmaceutical compounds. Its sulfonyl fluoride group is particularly reactive, making it a valuable intermediate in the construction of complex molecules. For instance, it can be used to introduce sulfonyl motifs into molecules, which are prevalent in many drugs due to their stability and bioactivity .

Agricultural Chemical Development

In agriculture, this compound serves as a precursor for the synthesis of agrochemicals. The introduction of fluorine atoms into lead structures of pesticides and herbicides can significantly enhance their activity and stability. This is because fluorine atoms can alter the lipophilicity and metabolic stability of these compounds .

Material Science

In material science, 3,5-Dichloropyridine-2-sulfonyl fluoride can be used to modify surface properties of materials. Its reactive groups allow for the introduction of fluorinated pyridine units onto polymers, which can impart hydrophobicity and resistance to degradation .

Industrial Chemistry

This chemical finds applications in industrial processes as a building block for the synthesis of more complex chemicals. Its dichloropyridine core is a versatile moiety that can undergo various chemical transformations, enabling the production of a wide range of industrial chemicals.

Environmental Science

In environmental science, fluorinated compounds like 3,5-Dichloropyridine-2-sulfonyl fluoride are studied for their potential impact on the environment. Research is focused on understanding the persistence and bioaccumulation of such compounds to ensure they do not pose a long-term risk to ecosystems .

Analytical Chemistry

Lastly, in analytical chemistry, this compound can be used as a standard or reagent in various analytical methods. Its unique structure allows it to be a reference compound in chromatography and mass spectrometry for the detection and quantification of related substances .

Safety and Hazards

Mécanisme D'action

Target of Action

It’s known that this compound is used in the synthesis of various organic compounds , suggesting that its targets could be a wide range of organic molecules.

Mode of Action

These compounds are known to react with nucleophiles, leading to the displacement of the fluoride ion and the formation of new covalent bonds .

Biochemical Pathways

Given its use in the synthesis of various organic compounds , it’s likely that it can influence a wide range of biochemical processes depending on the specific context of its use.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3,5-Dichloropyridine-2-sulfonyl fluoride are not well-documented in the available literature. As a small organic molecule, it’s likely to be well-absorbed and distributed throughout the body. Its metabolism and excretion would depend on a variety of factors, including the specific biochemical context and the presence of appropriate metabolic enzymes .

Result of Action

The molecular and cellular effects of 3,5-Dichloropyridine-2-sulfonyl fluoride’s action would depend on the specific context of its use. Given its role in the synthesis of various organic compounds , it’s likely that its effects would be highly variable and dependent on the specific targets and biochemical pathways involved.

Action Environment

The action, efficacy, and stability of 3,5-Dichloropyridine-2-sulfonyl fluoride are likely to be influenced by a variety of environmental factors. These could include the pH and temperature of the reaction environment, the presence of other chemical species, and the specific conditions under which the compound is stored and used .

Propriétés

IUPAC Name |

3,5-dichloropyridine-2-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2FNO2S/c6-3-1-4(7)5(9-2-3)12(8,10)11/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJBWJLXXWMCQGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)S(=O)(=O)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dichloropyridine-2-sulfonyl fluoride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((6-(benzo[d][1,3]dioxol-5-ylmethyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-phenylacetamide](/img/structure/B3007901.png)

![2-(1-Bicyclo[2.2.1]heptanyl)ethanamine;hydrochloride](/img/structure/B3007902.png)

![1-{3-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-amine hydrochloride](/img/structure/B3007904.png)

![[5-(3-Chloro-4-methylphenyl)furan-2-yl]methanol](/img/structure/B3007906.png)

![3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(2,5-dimethoxyphenethyl)propanamide](/img/structure/B3007911.png)

![N-(2-chlorophenyl)-2-(5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B3007913.png)

![N-(3-{[3-(2-ethylphenoxy)-2-(3-methoxyphenyl)-4-oxoazetidin-1-yl]methyl}phenyl)acetamide](/img/structure/B3007914.png)

![N-[1-(3,5-Difluorophenyl)sulfonylpiperidin-3-yl]-5-fluoro-N,6-dimethylpyrimidin-4-amine](/img/structure/B3007917.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-5-chloro-2-nitrobenzamide](/img/structure/B3007919.png)

![[2-(4-Ethylanilino)-2-oxoethyl] 2,5-dichlorobenzoate](/img/structure/B3007921.png)